2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
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Overview
Description
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidin-1-yl ethan-1-one core, followed by the introduction of the benzylthio and pyrazinylamino groups through nucleophilic substitution and amination reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinylamino group can be reduced to form corresponding amines.
Substitution: The azetidinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the pyrazinylamino group can produce primary or secondary amines.
Scientific Research Applications
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, while the pyrazinylamino group can bind to nucleic acids or proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1-(3-(pyridin-2-ylamino)azetidin-1-yl)ethan-1-one
- 2-(Benzylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one
- 2-(Benzylthio)-1-(3-(quinolin-2-ylamino)azetidin-1-yl)ethan-1-one
Uniqueness
Compared to these similar compounds, 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(12-22-11-13-4-2-1-3-5-13)20-9-14(10-20)19-15-8-17-6-7-18-15/h1-8,14H,9-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGFUFLNVYQUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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